molecular formula C15H18NO2P B14185014 2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol CAS No. 917752-97-7

2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol

Cat. No.: B14185014
CAS No.: 917752-97-7
M. Wt: 275.28 g/mol
InChI Key: GCBQMCUBNKIVKC-UHFFFAOYSA-N
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Description

2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol is a chemical compound with the molecular formula C15H18NO2P It is a phosphorylated derivative of pyridine, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol typically involves the reaction of pyridine derivatives with benzyl phosphorochloridate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phosphoryl group can be reduced to a phosphine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzyl(pyridin-2-yl)phosphoryl ketone or aldehyde.

    Reduction: Formation of benzyl(pyridin-2-yl)phosphine.

    Substitution: Formation of various alkyl or aryl derivatives of the compound.

Scientific Research Applications

2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)propan-2-ol
  • Benzyl(pyridin-2-yl)phosphine
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol is unique due to the presence of both a phosphoryl group and a benzyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

917752-97-7

Molecular Formula

C15H18NO2P

Molecular Weight

275.28 g/mol

IUPAC Name

2-[benzyl(pyridin-2-yl)phosphoryl]propan-2-ol

InChI

InChI=1S/C15H18NO2P/c1-15(2,17)19(18,14-10-6-7-11-16-14)12-13-8-4-3-5-9-13/h3-11,17H,12H2,1-2H3

InChI Key

GCBQMCUBNKIVKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(O)P(=O)(CC1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

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